molecular formula C19H20ClN3O3 B2405681 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 2034431-11-1

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No. B2405681
CAS RN: 2034431-11-1
M. Wt: 373.84
InChI Key: NUHCROUFEJNGBJ-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as CP-690,550, is a small molecule drug that has been extensively studied for its therapeutic potential in various autoimmune diseases. It was first discovered by Pfizer and is now being developed by Pfizer and Takeda Pharmaceuticals. The drug has shown promising results in preclinical and clinical trials, and is currently being evaluated for its safety and efficacy in treating various autoimmune diseases.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the utility of compounds structurally related to 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione in the synthesis of antibacterial agents. For example, derivatives have been synthesized through microwave-assisted reactions, showing notable antibacterial activities against various bacterial strains. This underscores the compound's significance in developing new antibiotics to combat resistant bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer Activities

The potential anticancer properties of structurally related pyrimidin-2,4-diones have been explored, revealing that these compounds exhibit significant activity against human tumor cell lines. The presence of specific substituents, such as piperidine or pyrrolidine, along with benzoyl and benzyl groups, enhances the anticancer activities of these molecules, suggesting the critical role of structural features in therapeutic efficacy (Singh & Paul, 2006).

Synthesis of Complex Molecular Structures

Research also includes the synthesis of complex molecular structures incorporating elements of this compound. These synthetic efforts aim at creating novel compounds with potential biological activities. Such synthetic routes often involve multi-step reactions, providing valuable insights into chemical reactivity and the design of new therapeutic agents (Hurst, Atcha, & Marshall, 1991).

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibitcyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in inflammation and pain signaling.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of cox-1 and cox-2 enzymes . These enzymes are involved in the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway , given its potential inhibitory effects on COX-1 and COX-2 enzymes . These enzymes convert arachidonic acid into prostaglandins, which are involved in various physiological processes, including inflammation and pain signaling. By inhibiting these enzymes, the compound may disrupt this pathway, leading to reduced production of prostaglandins.

Result of Action

The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential inhibitory effects on COX-1 and COX-2 enzymes . By reducing the production of prostaglandins, the compound may alleviate symptoms associated with inflammation and pain.

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-4-phenylbutane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)18(25)9-8-17(24)14-5-2-1-3-6-14/h1-3,5-6,11-12,16H,4,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHCROUFEJNGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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